Sodium deoxycholate

Catalog No.
S543519
CAS No.
302-95-4
M.F
C24H39NaO4
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium deoxycholate

CAS Number

302-95-4

Product Name

Sodium deoxycholate

IUPAC Name

sodium;4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1

InChI Key

FHHPUSMSKHSNKW-UHFFFAOYSA-M

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Solubility

Soluble in DMSO

Synonyms

12beta-Isomer Deoxycholic Acid, 3beta-Isomer Deoxycholic Acid, 5alpha-Isomer Deoxycholic Acid, Acid, 5alpha-Isomer Deoxycholic, Acid, Choleic, Acid, Deoxycholic, Acid, Desoxycholic, Acid, Dihydroxycholanoic, Acid, Lagodeoxycholic, Choleic Acid, Deoxycholate, Deoxycholate, Sodium, Deoxycholic Acid, Deoxycholic Acid, 12beta Isomer, Deoxycholic Acid, 12beta-Isomer, Deoxycholic Acid, 3beta Isomer, Deoxycholic Acid, 3beta-Isomer, Deoxycholic Acid, 5alpha Isomer, Deoxycholic Acid, 5alpha-Isomer, Deoxycholic Acid, Disodium Salt, Deoxycholic Acid, Magnesium (2:1) Salt, Deoxycholic Acid, Monoammonium Salt, Deoxycholic Acid, Monopotassium Salt, Deoxycholic Acid, Monosodium Salt, Deoxycholic Acid, Sodium Salt, 12beta-Isomer, Desoxycholic Acid, Dihydroxycholanoic Acid, Lagodeoxycholic Acid, Sodium Deoxycholate

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

Description

The exact mass of the compound Sodium deoxycholate is 414.2746 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics. It belongs to the ontological category of bile acid salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Emulsifying Ability Enhancement

Scientific Field: Nanomaterials

Summary of Application: The emulsifying ability of Sodium deoxycholate was improved by dynamic interaction with nanometric layered particles, layered double hydroxide (LDH) .

Methods of Application: Sodium deoxycholate was added to decarbonated water under continuous stirring for 30 min for dissolution at room temperature, under N2 flow .

Results: The Sodium deoxycholate-LDH hybrid successfully prevented the molecular aggregation of Sodium deoxycholate at an acidic pH and imbalanced water-to-oil ratio .

Molecular Dynamics of Polyurethane Ionomers

Scientific Field: Materials Science

Summary of Application: Sodium deoxycholate-based poly(ester ether)urethane ionomers were investigated for their molecular dynamics .

Methods of Application: Broad-band dielectric spectroscopy technique was used to investigate the molecular dynamics .

Results: Poly(ethylene oxide)-rich soft segment promotes stronger ionic interactions and solvation capacity of ions and higher ionic conductivity in these polyurethane ionomers .

Cell Lysis

Scientific Field: Biochemistry

Summary of Application: Sodium deoxycholate is frequently used as a component of cell lysis buffers .

Methods of Application: It is typically added to a buffer solution and used to lyse cells to release their contents .

Results: Effective cell lysis, enabling the study of intracellular components .

Protein Research

Summary of Application: Sodium deoxycholate plays a pivotal role in solubilizing proteins, particularly those embedded in membranes .

Methods of Application: It is used in the extraction, purification, and subsequent analysis of proteins .

Results: Enables the study of membrane proteins that would otherwise be difficult to analyze due to their hydrophobic nature .

Antipsychotic Efficiency Improvement

Scientific Field: Pharmacology

Summary of Application: Sodium deoxycholate-stabilized nano-vesicular gel was exploited for ameliorating the antipsychotic efficiency of Sulpiride .

Methods of Application: A response surface methodology (RSM), using a 3 3 Box–Behnken design (BBD) in particular, was employed to develop and optimize drug-loaded bilosomal vesicles .

Results: The bilosomal gel loaded with Sulpiride exhibited a three-fold increase in the rate at which Sulpiride transferred through the skin, in comparison to oral-free Sulpiride .

Cancer Treatment Efficacy Improvement

Scientific Field: Oncology

Summary of Application: Sodium deoxycholate hydrogel and Generation 4.5 Poly (amidoamine) Dendrimer were used for co-delivery of Doxorubicin and Resveratrol to improve cancer treatment efficacy .

Methods of Application: Doxorubicin and Resveratrol were co-loaded using an injectable in situ formed sodium deoxycholate hydrogel at the pH of the tumor extracellular microenvironment .

Results: The relative bioavailability of the drug-loaded gel was almost four times as high as that of the plain drug suspension and approximately two times as high as that of the drug gel .

Sodium deoxycholate is an ionic detergent and a bile salt derived from deoxycholic acid, which is synthesized in the liver from cholesterol. Its chemical formula is C₁₈H₃₅NaO₄S, and it has a molecular weight of approximately 414.6 g/mol. Sodium deoxycholate is characterized by its amphipathic nature, possessing both hydrophilic and hydrophobic properties, which makes it effective in solubilizing membrane proteins and disrupting lipid bilayers. It is commonly used in laboratory settings for various biochemical applications, including protein extraction and purification .

  • As mentioned earlier, SDC's detergent properties are its primary mechanism of action in research.
  • By disrupting cell membranes and solubilizing hydrophobic molecules, it facilitates various downstream applications:
    • Protein research: SDC helps extract and purify membrane-bound proteins, which are crucial for understanding their function and structure [].
    • Nucleic acid extraction: SDC aids in isolating DNA and RNA from cells and tissues for analysis in genetics and molecular biology studies [].
    • Cell biology: By lysing cells, SDC allows researchers to study intracellular components and processes [].
  • SDC can be irritating to the skin, eyes, and respiratory system [].
  • It's crucial to wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling SDC.
  • Ingestion or inhalation should be avoided.
  • Specific data on its toxicity is not readily available, but it's recommended to handle it with caution and follow established laboratory safety protocols [].
, primarily involving hydrolysis and oxidation. In aqueous solutions, it dissociates into sodium cations and deoxycholate anions. The deoxycholate anion can partially hydrolyze to form deoxycholic acid under certain conditions . Additionally, sodium deoxycholate can be oxidized by catalysts such as gold nanoparticles, leading to the formation of sodium 3-keto-12-hydroxy-cholanate. This reaction has been monitored using techniques like circular dichroism and nuclear magnetic resonance spectroscopy .

Sodium deoxycholate exhibits significant biological activity, particularly in its role as a detergent in cell lysis and protein solubilization. It disrupts protein interactions and facilitates the release of cellular components, including nucleic acids. The compound also influences the membrane integrity of cells, which can lead to the release of intracellular materials . Its pKa value is approximately 6.2, indicating that it forms an insoluble gel at physiological pH levels (around 7.2), which can impact its effectiveness in various applications .

Sodium deoxycholate can be synthesized through several methods:

  • Chemical Synthesis: This involves the conversion of cholesterol into deoxycholic acid through hydroxylation processes, followed by neutralization with sodium hydroxide to form sodium deoxycholate.
  • Biosynthesis: In the human body, sodium deoxycholate is biosynthesized in the liver from cholesterol via enzymatic pathways involving bile acids.
  • Extraction: It can also be extracted from bile or synthesized using fermentation processes involving specific bacterial strains that produce bile acids.

Sodium deoxycholate has a wide range of applications:

  • Biochemical Research: It is extensively used for solubilizing membrane proteins and disrupting protein-protein interactions.
  • Cell Lysis: Commonly utilized in cell lysis buffers for extracting DNA and RNA from cells.
  • Pharmaceuticals: Employed in drug formulations as an emulsifier or stabilizer.
  • Endotoxin Removal: Recommended for isolating endotoxins from solutions in various laboratory settings .

Studies on sodium deoxycholate interactions have revealed its ability to form micelles that encapsulate hydrophobic compounds, enhancing their solubility in aqueous environments. The interaction of sodium deoxycholate with other molecules can affect their stability and bioavailability. For instance, research has shown that micelles formed with oxidized products of sodium deoxycholate exhibit enhanced binding affinity towards chiral molecules compared to the parent compound .

Sodium deoxycholate shares similarities with other bile salts and ionic detergents. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Properties
Sodium cholateContains three hydroxyl groupsMore effective at lower concentrations than sodium deoxycholate
Sodium taurocholateContains a taurine groupHigher solubility in water; used primarily for emulsifying fats
Sodium glycocholateContains a glycine groupLess potent than sodium deoxycholate in disrupting protein interactions
Sodium chenodeoxycholateSimilar structure but different stereochemistryExhibits different biological activities compared to sodium deoxycholate

Sodium deoxycholate's unique properties lie in its specific structure, which allows for effective protein solubilization while maintaining a balance between hydrophilic and hydrophobic characteristics . This versatility makes it particularly valuable in both research and industrial applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

414.27460400 g/mol

Monoisotopic Mass

414.27460400 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

436LS6U35Y

Related CAS

83-44-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 37 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 59 of 96 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholagogues and Choleretics

Pictograms

Irritant

Irritant

Other CAS

302-95-4

Wikipedia

Sodium desoxycholate

General Manufacturing Information

Cholan-24-oic acid, 3,12-dihydroxy-, sodium salt (1:1), (3.alpha.,5.beta.,12.alpha.)-: ACTIVE

Dates

Modify: 2023-08-15
1: Andrade C. Adverse Pregnancy Outcomes Associated With Gestational Exposure to Antiepileptic Drugs. J Clin Psychiatry. 2018 Jul 31;79(4). pii: 18f12467. doi: 10.4088/JCP.18f12467. PubMed PMID: 30085439.
2: Tian Z, Dong C, Zhang K, Chang L, Hashimoto K. Lack of antidepressant effects of low-voltage-sensitive T-type calcium channel blocker ethosuximide in a chronic social defeat stress model: Comparison with (R)-ketamine. Int J Neuropsychopharmacol. 2018 Aug 6. doi: 10.1093/ijnp/pyy072. [Epub ahead of print] PubMed PMID: 30085247.
3: Smith KM, Youssef PE, Wirrell EC, Nickels KC, Payne ET, Britton JW, Shin C, Cascino GD, Patterson MC, Wong-Kisiel LC. Jeavons Syndrome: Clinical Features and Response to Treatment. Pediatr Neurol. 2018 Jul 10. pii: S0887-8994(18)30351-5. doi: 10.1016/j.pediatrneurol.2018.06.001. [Epub ahead of print] PubMed PMID: 30082241.
4: de Baat C, Zweers PGMA, Vissink A. [Medicaments and oral healthcare. Proliferation of the gingiva]. Ned Tijdschr Tandheelkd. 2018 Jul;125(7-8):397-402. doi: 10.5177/ntvt.2018.07/08.18123. Dutch. PubMed PMID: 30015815.
5: Osiecka N, Gałązka M, Marzec M, Zając W, Massalska-Arodź M. Molecular dynamic in ethosuximide glass forming pharmaceutical as studied by dielectric relaxation spectroscopy. J Pharm Sci. 2018 Jul 12. pii: S0022-3549(18)30397-6. doi: 10.1016/j.xphs.2018.06.030. [Epub ahead of print] PubMed PMID: 30009796.
6: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501219/ PubMed PMID: 30000278.
7: Yoshizawa K, Arai N, Suzuki Y, Nakamura T, Takeuchi K, Sakamoto R, Masuda R. Evaluation of the antinociceptive activities of several sodium channel blockers using veratrine test in mice. Synapse. 2018 Jul 11. doi: 10.1002/syn.22056. [Epub ahead of print] PubMed PMID: 29993143.
8: Patsalos PN, Spencer EP, Berry DJ. Therapeutic Drug Monitoring of Antiepileptic Drugs in Epilepsy: A 2018 Update. Ther Drug Monit. 2018 Jun 26. doi: 10.1097/FTD.0000000000000546. [Epub ahead of print] PubMed PMID: 29957667.
9: Kunisawa N, Shimizu S, Kato M, Iha HA, Iwai C, Hashimura M, Ogawa M, Kawaji S, Kawakita K, Abe K, Ohno Y. Pharmacological characterization of nicotine-induced tremor: Responses to anti-tremor and anti-epileptic agents. J Pharmacol Sci. 2018 Jun;137(2):162-169. doi: 10.1016/j.jphs.2018.05.007. Epub 2018 Jun 7. PubMed PMID: 29945769.
10: Wong SQ, Pontifex MG, Phelan MM, Pidathala C, Kraemer BC, Barclay JW, Berry NG, O'Neill PM, Burgoyne RD, Morgan A. α-Methyl-α-phenylsuccinimide ameliorates neurodegeneration in a C. elegans model of TDP-43 proteinopathy. Neurobiol Dis. 2018 Oct;118:40-54. doi: 10.1016/j.nbd.2018.06.013. Epub 2018 Jun 22. PubMed PMID: 29940336.
11: Stewart E, Catroppa C, Gill D, Webster R, Lawson J, Mandalis A, Sabaz M, Barton B, Lah S. Theory of Mind and social competence in children and adolescents with genetic generalised epilepsy (GGE): Relationships to epilepsy severity and anti-epileptic drugs. Seizure. 2018 Aug;60:96-104. doi: 10.1016/j.seizure.2018.06.015. Epub 2018 Jun 18. PubMed PMID: 29933178.
12: Masicampo ML, Shan HQ, Xu V, Speagle M, Godwin DW. Selective Blockade of T-Type Ca2+ Channels is Protective Against Alcohol-Withdrawal Induced Seizure and Mortality. Alcohol Alcohol. 2018 Jun 15. doi: 10.1093/alcalc/agy042. [Epub ahead of print] PubMed PMID: 29912275.
13: Pawluski JL, Kuchenbuch M, Hadjadj S, Dieuset G, Costet N, Vercueil L, Biraben A, Martin B. Long-term negative impact of an inappropriate first antiepileptic medication on the efficacy of a second antiepileptic medication in mice. Epilepsia. 2018 Jul;59(7):e109-e113. doi: 10.1111/epi.14454. Epub 2018 Jun 14. PubMed PMID: 29901235.
14: Kanner AM, Ashman E, Gloss D, Harden C, Bourgeois B, Bautista JF, Abou-Khalil B, Burakgazi-Dalkilic E, Llanas Park E, Stern J, Hirtz D, Nespeca M, Gidal B, Faught E, French J. Practice guideline update summary: Efficacy and tolerability of the new antiepileptic drugs I: Treatment of new-onset epilepsy: Report of the Guideline Development, Dissemination, and Implementation Subcommittee of the American Academy of Neurology and the American Epilepsy Society. Neurology. 2018 Jul 10;91(2):74-81. doi: 10.1212/WNL.0000000000005755. Epub 2018 Jun 13. PubMed PMID: 29898971.
15: Arvio M, Sauna-Aho O, Nyrke T, Bjelogrlic-Laakso N. Intellectual disability in patients with epilepsy with eyelid myoclonias. SAGE Open Med Case Rep. 2018 May 21;6:2050313X18777951. doi: 10.1177/2050313X18777951. eCollection 2018. PubMed PMID: 29844915; PubMed Central PMCID: PMC5966842.
16: Campos MSA, Ayres LR, Morelo MRS, Carizio FAM, Pereira LRL. Comparative efficacy of antiepileptic drugs for patients with generalized epileptic seizures: systematic review and network meta-analyses. Int J Clin Pharm. 2018 May 9. doi: 10.1007/s11096-018-0641-9. [Epub ahead of print] PubMed PMID: 29744790.
17: Orczyk JJ, Garraghty PE. The effects of ethosuximide on aversive instrumental learning in adult rats. Epilepsy Behav. 2018 Jul;84:1-9. doi: 10.1016/j.yebeh.2018.03.038. Epub 2018 May 3. PubMed PMID: 29730499.
18: Tenney JR, Kadis DS, Agler W, Rozhkov L, Altaye M, Xiang J, Vannest J, Glauser TA. Ictal connectivity in childhood absence epilepsy: Associations with outcome. Epilepsia. 2018 May;59(5):971-981. doi: 10.1111/epi.14067. Epub 2018 Apr 6. PubMed PMID: 29633248.
19: Kerckhove N, Pereira B, Soriot-Thomas S, Alchaar H, Deleens R, Hieng VS, Serra E, Lanteri-Minet M, Arcagni P, Picard P, Lefebvre-Kuntz D, Maindet C, Mick G, Balp L, Lucas C, Creach C, Letellier M, Martinez V, Navez M, Delbrouck D, Kuhn E, Piquet E, Bozzolo E, Brosse C, Lietar B, Marcaillou F, Hamdani A, Leroux-Bromberg N, Perier Y, Vergne-Salle P, Gov C, Delage N, Gillet D, Romettino S, Richard D, Mallet C, Bernard L, Lambert C, Dubray C, Duale C, Eschalier A. Efficacy and safety of a T-type calcium channel blocker in patients with neuropathic pain: A proof-of-concept, randomized, double-blind and controlled trial. Eur J Pain. 2018 Aug;22(7):1321-1330. doi: 10.1002/ejp.1221. Epub 2018 Apr 18. PubMed PMID: 29577519.
20: Crettenand M, Rossetti AO, Buclin T, Winterfeld U. [Use of antiepileptic drugs during breastfeeding : What do we tell the mother?]. Nervenarzt. 2018 Aug;89(8):913-921. doi: 10.1007/s00115-018-0496-2. German. PubMed PMID: 29487964.

Explore Compound Types